Fructose-glutamic acid-13C6 chemical structure and properties
Fructose-glutamic acid-13C6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-glutamic acid, an Amadori rearrangement product, is a key molecule formed during the Maillard reaction between fructose (B13574) and glutamic acid. This reaction is fundamental to the flavor development in cooked foods and also occurs endogenously in biological systems. The stable isotope-labeled version, Fructose-glutamic acid-13C6, in which the six carbon atoms of the fructose moiety are replaced with carbon-13, serves as an invaluable tracer for metabolic research and as an internal standard for quantitative analysis. Its use allows for precise tracking of the metabolic fate of fructose-amino acid adducts and accurate quantification in complex matrices, which is crucial for studies in food science, nutrition, and the investigation of glycation processes in various diseases.
Chemical Structure and Properties
Fructose-glutamic acid-13C6 is structurally similar to its unlabeled counterpart, with the key difference being the isotopic labeling of the fructose unit. This labeling provides a distinct mass shift, facilitating its identification and quantification by mass spectrometry without altering its chemical reactivity.
Chemical Structure:
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IUPAC Name: N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid-13C6
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Molecular Formula: C₅¹³C₆H₁₉NO₉[1]
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Canonical SMILES: O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--=O)CCC(O)=O">13C=O
Physicochemical Properties
| Property | Value | Source |
| Fructose-glutamic acid-13C6 | ||
| Molecular Weight | 315.23 g/mol | [1] |
| CAS Number | 1083053-45-5 | [1] |
| N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid (Unlabeled) | ||
| Molecular Weight | 309.27 g/mol | [2] |
| CAS Number | 31105-01-8 | [2] |
| Boiling Point (Predicted) | 751.5 ± 60.0 °C | [2][3] |
| Density (Predicted) | 1.571 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 1.97 ± 0.10 | [2] |
| Solubility | Slightly soluble in water | [2] |
Synthesis of Fructose-Glutamic Acid-13C6
The synthesis of Fructose-glutamic acid-13C6 is achieved through the Maillard reaction, specifically via an Amadori rearrangement between D-Fructose-13C6 and L-glutamic acid.
Experimental Protocol: Synthesis
This protocol is adapted from methodologies for the synthesis of related Amadori compounds.
Materials:
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D-Fructose-13C6
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L-Glutamic acid
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Anhydrous methanol (B129727)
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Glacial acetic acid (catalyst)
Procedure:
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Reactant Mixture: Suspend equimolar amounts of D-Fructose-13C6 and L-glutamic acid in anhydrous methanol in a round-bottom flask.
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Catalyst Addition: Add a catalytic amount of glacial acetic acid to the suspension.
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Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
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Purification: The resulting residue can be purified using techniques such as column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or a cation-exchange resin) to isolate the Fructose-glutamic acid-13C6.
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Characterization: Confirm the identity and purity of the synthesized product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
Signaling Pathways and Biological Relevance
Fructose-glutamic acid, as an Amadori product, is implicated in several biological processes, primarily related to taste perception and the pathological consequences of advanced glycation end-product (AGE) formation.
Umami Taste Transduction
Fructose-glutamic acid can contribute to the umami or savory taste. The glutamic acid moiety of the molecule can interact with the T1R1/T1R3 taste receptor, which is the primary receptor for umami taste.
RAGE Signaling Pathway
Amadori products like Fructose-glutamic acid are precursors to Advanced Glycation End-products (AGEs). AGEs can activate the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers intracellular signaling cascades that contribute to oxidative stress, inflammation, and cellular dysfunction, which are implicated in the pathogenesis of diabetes, atherosclerosis, and neurodegenerative diseases.
Experimental Protocols: Quantification by LC-MS/MS
The accurate quantification of Fructose-glutamic acid in complex biological or food matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard like Fructose-glutamic acid-13C6.
Sample Preparation (QuEChERS Method)
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Homogenization: Homogenize solid samples to a fine powder or slurry.
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Extraction:
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Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
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Add a known amount of Fructose-glutamic acid-13C6 as an internal standard.
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Add 10 mL of water and 10 mL of acetonitrile (B52724).
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Add salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.
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Vortex vigorously and centrifuge.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-SPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interfering matrix components like organic acids, sugars, and lipids.
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Vortex and centrifuge.
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Final Preparation: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
LC-MS/MS Analysis
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Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of this polar analyte.
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would start with a high percentage of acetonitrile, gradually increasing the water content to elute the polar Fructose-glutamic acid.
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Mass Spectrometry Detection:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the 13C6-labeled internal standard.
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| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fructose-glutamic acid | 310.1 | e.g., 130.1 |
| Fructose-glutamic acid-13C6 | 316.1 | e.g., 136.1 |
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Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. The concentration of Fructose-glutamic acid in the samples is then determined from this calibration curve.
Experimental Workflow Diagram
Conclusion
Fructose-glutamic acid-13C6 is a critical tool for advanced research in food chemistry, metabolism, and clinical diagnostics. Its use as a stable isotope-labeled internal standard enables accurate quantification, while its role as a tracer helps in elucidating the complex metabolic pathways of Amadori products. Understanding its chemical properties, synthesis, and biological interactions is essential for professionals in drug development and food science who are investigating the impacts of the Maillard reaction and glycation on human health and food quality.
